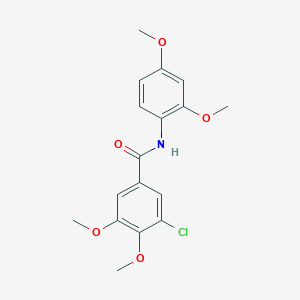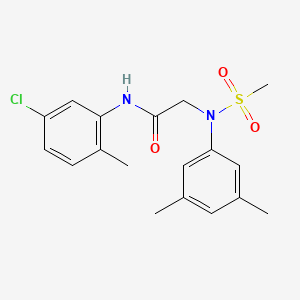
3-chloro-N-(2,4-dimethoxyphenyl)-4,5-dimethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-N-(2,4-dimethoxyphenyl)-4,5-dimethoxybenzamide, also known as CDMB, is a compound that has been extensively studied in the field of medicinal chemistry due to its potential therapeutic properties. CDMB belongs to the class of benzamide derivatives, which have been shown to exhibit a wide range of biological activities such as anti-inflammatory, anti-cancer, and anti-viral effects.
Mechanism of Action
The mechanism of action of 3-chloro-N-(2,4-dimethoxyphenyl)-4,5-dimethoxybenzamide is not yet fully understood. However, studies have shown that it can inhibit the activity of certain enzymes involved in cancer cell growth and proliferation, such as protein kinase B (AKT) and cyclin-dependent kinase 2 (CDK2). In addition, this compound has been shown to induce cell cycle arrest in cancer cells, which can prevent them from dividing and proliferating.
Biochemical and physiological effects:
This compound has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer activity, this compound has been shown to have anti-inflammatory effects, which may be beneficial for the treatment of various inflammatory diseases. Furthermore, this compound has been shown to have anti-viral activity against the hepatitis C virus, which is a promising area of research for the development of new anti-viral drugs.
Advantages and Limitations for Lab Experiments
One of the advantages of 3-chloro-N-(2,4-dimethoxyphenyl)-4,5-dimethoxybenzamide is that it is relatively easy to synthesize in the laboratory, which makes it a useful compound for research purposes. However, like many other experimental compounds, this compound has some limitations. For example, its solubility in water is relatively low, which can make it difficult to administer in certain experimental settings. In addition, this compound has not yet been extensively tested in animal models, which is an important step in the development of new drugs.
Future Directions
There are several potential future directions for research on 3-chloro-N-(2,4-dimethoxyphenyl)-4,5-dimethoxybenzamide. One area of interest is the development of new anti-cancer drugs based on the structure of this compound. Researchers may also investigate the potential use of this compound for the treatment of other diseases, such as inflammatory or viral diseases. In addition, further studies may be conducted to elucidate the mechanism of action of this compound and to identify potential targets for drug development.
Synthesis Methods
The synthesis of 3-chloro-N-(2,4-dimethoxyphenyl)-4,5-dimethoxybenzamide can be achieved through a multi-step process involving the reaction of 3-chloro-4,5-dimethoxybenzoic acid with 2,4-dimethoxyaniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then treated with thionyl chloride to form the corresponding acid chloride, which is then reacted with N,N-dimethylformamide dimethyl acetal to yield this compound.
Scientific Research Applications
3-chloro-N-(2,4-dimethoxyphenyl)-4,5-dimethoxybenzamide has been the subject of numerous studies in the field of medicinal chemistry due to its potential therapeutic properties. One of the primary areas of research has been its anti-cancer activity. Studies have shown that this compound can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In addition, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect for anti-cancer drugs.
Properties
IUPAC Name |
3-chloro-N-(2,4-dimethoxyphenyl)-4,5-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO5/c1-21-11-5-6-13(14(9-11)22-2)19-17(20)10-7-12(18)16(24-4)15(8-10)23-3/h5-9H,1-4H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNHHMLKWFWAEEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=CC(=C(C(=C2)Cl)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[3-(2,5-dimethylphenyl)-6-oxo-1(6H)-pyridazinyl]-N-(2,3,5,6-tetrafluorophenyl)propanamide](/img/structure/B4940087.png)
![1-(2-adamantyl)-4-bicyclo[2.2.1]hept-2-ylpiperazine](/img/structure/B4940092.png)
![3-{1-[(5-chloro-2-thienyl)methyl]-4-piperidinyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide](/img/structure/B4940113.png)

![4-{[N-(4-chloro-2-methylphenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide](/img/structure/B4940122.png)

![1-{5-[3-(1H-pyrazol-3-yl)phenyl]-2-furoyl}piperidine](/img/structure/B4940144.png)

![N-{5-[3-(2,4-dichlorophenoxy)propyl]-1,3,4-thiadiazol-2-yl}-N'-(2-methoxyphenyl)urea](/img/structure/B4940162.png)
![3-(2-chlorophenyl)-5-methyl-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}-4-isoxazolecarboxamide](/img/structure/B4940167.png)
![4-(4-biphenylylmethyl)-11-methyl-1,2,3,3a,4,5,6,7-octahydro[1,4]diazepino[3,2,1-jk]carbazole](/img/structure/B4940171.png)
![1-({5-[(2,6-dimethylphenoxy)methyl]-3-isoxazolyl}carbonyl)-4-(2-fluorobenzyl)-1,4-diazepane](/img/structure/B4940180.png)
![4,4'-[(3,4-dimethoxyphenyl)methylene]bis(1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one)](/img/structure/B4940187.png)
![2,3-dichloro-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B4940195.png)
